molecular formula C17H21N3O3 B2524755 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034583-76-9

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2524755
CAS No.: 2034583-76-9
M. Wt: 315.373
InChI Key: IPNLXJRLBPQUCL-UHFFFAOYSA-N
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Description

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is an intricate organic compound characterized by its multi-ring structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple-step organic reactions. The process may start with the construction of the pyrroloquinoline scaffold followed by functional group transformations to introduce the tetrahydrofuran and urea moieties. Reaction conditions often include:

  • Solvents such as dichloromethane or ethanol.

  • Catalysts like palladium or platinum.

  • Temperature regulation to optimize yields.

Industrial Production Methods

Industrial-scale production would involve optimizing these reactions for large-scale synthesis, likely incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in a variety of reactions:

  • Oxidation: : Conversion to higher oxidation states under oxidative conditions.

  • Reduction: : Reduction of functional groups like ketones or nitro groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution reagents: : Alkyl halides or halogenating agents under suitable conditions.

Major Products

The reaction products vary depending on the reagent and conditions used but often include substituted quinolines, reduced urea derivatives, or oxidized pyrroloquinolines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its unique structural properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.

Biology

Biologically, it may interact with specific proteins or enzymes, presenting potential as a biochemical probe or drug candidate.

Medicine

In medicinal research, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure can interact with biological targets.

Industry

Industrially, it could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical with specific applications in materials science or pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives or tetrahydrofuran-containing ureas. These compounds share structural motifs but may differ in functional groups or overall molecular architecture.

Properties

IUPAC Name

1-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15-4-3-11-8-13(9-12-5-6-20(15)16(11)12)19-17(22)18-10-14-2-1-7-23-14/h8-9,14H,1-7,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNLXJRLBPQUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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